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L-Lysylglycyl-L-tryptophyl-L-lysine - 80496-38-4

L-Lysylglycyl-L-tryptophyl-L-lysine

Catalog Number: EVT-1803488
CAS Number: 80496-38-4
Molecular Formula: C25H39N7O5
Molecular Weight: 517.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Lysylglycyl-L-tryptophyl-L-lysine is a complex peptide comprised of the amino acids L-lysine, glycine, and L-tryptophan. This compound falls under the category of peptides, which are short chains of amino acids linked by peptide bonds. The structure and characteristics of this compound contribute to its potential applications in various scientific fields, particularly in biochemistry and pharmacology.

Source

The primary source of L-lysine is microbial fermentation, particularly using strains such as Escherichia coli and Corynebacterium glutamicum. These microorganisms are genetically engineered to enhance lysine production through optimized fermentation processes, making them a significant source for amino acid production in industrial settings .

Classification

L-Lysylglycyl-L-tryptophyl-L-lysine is classified as a bioactive peptide due to its potential health benefits and biological activities. It can be further categorized based on its amino acid composition and sequence, which influences its functionality in biological systems.

Synthesis Analysis

Methods

The synthesis of L-lysylglycyl-L-tryptophyl-L-lysine can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods. SPPS allows for the sequential addition of amino acids to a growing chain attached to a solid support, facilitating the formation of specific peptide sequences.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of the first amino acid (L-lysine) to a resin.
    • Subsequent amino acids (glycine and L-tryptophan) are added one at a time, with protection groups employed to prevent unwanted reactions.
    • Coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) are used to activate carboxylic acid groups for bond formation.
  2. Liquid-Phase Synthesis:
    • This method involves dissolving the amino acids in a solution where they can react freely.
    • The reaction conditions must be carefully controlled to ensure high yields and purity.
Molecular Structure Analysis

Structure

L-Lysylglycyl-L-tryptophyl-L-lysine has a specific molecular structure characterized by its sequence of amino acids linked by peptide bonds. The molecular formula can be represented as C22H36N6O5C_{22}H_{36}N_{6}O_{5}.

Data

  1. Molecular Weight: Approximately 446.56 g/mol.
  2. 3D Structure: The spatial arrangement of atoms can be modeled using software like PyMOL or Chimera, which helps visualize interactions and conformations relevant to its biological activity.
Chemical Reactions Analysis

Reactions

L-Lysylglycyl-L-tryptophyl-L-lysine can undergo various chemical reactions typical for peptides, including hydrolysis, oxidation, and modifications through acylation or phosphorylation.

Technical Details

  1. Hydrolysis: The peptide bond can be cleaved under acidic or basic conditions, leading to the release of individual amino acids.
  2. Oxidation: Side chains, particularly those containing sulfur or aromatic rings, may undergo oxidation reactions that alter their properties.
Mechanism of Action

Process

The mechanism by which L-lysylglycyl-L-tryptophyl-L-lysine exerts its effects is primarily linked to its interaction with biological receptors or enzymes. Peptides often modulate physiological processes by binding to specific receptors, influencing signaling pathways.

Data

Research indicates that peptides similar to L-lysylglycyl-L-tryptophyl-L-lysine may exhibit neuroprotective effects or influence metabolic pathways due to their structural similarity to endogenous signaling molecules .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically exists as a white crystalline powder.
  2. Solubility: Soluble in water; solubility may vary depending on pH and temperature conditions.

Chemical Properties

  1. Stability: Generally stable under neutral pH but may degrade under extreme pH or temperature conditions.
  2. Reactivity: Reacts with nucleophiles; susceptible to enzymatic digestion by proteases.
Applications

L-Lysylglycyl-L-tryptophyl-L-lysine has several scientific uses:

  1. Nutraceuticals: Potential use as a dietary supplement due to its amino acid composition.
  2. Pharmaceuticals: Investigated for therapeutic properties in conditions such as depression and anxiety due to the presence of L-tryptophan.
  3. Biotechnology: Utilized in research for understanding protein interactions and developing novel therapeutic peptides.
Biosynthesis and Metabolic Pathways of L-Lysylglycyl-L-tryptophyl-L-lysine

Enzymatic Mechanisms of Peptide Bond Formation in Tripeptide Synthesis

Peptide bond formation in KGWK occurs through sequential amide linkages between:

  • L-Lysine carboxyl group and glycine amino group
  • Glycine carboxyl group and L-tryptophan amino group
  • L-Tryptophan carboxyl group and L-lysine amino group

Two distinct enzymatic systems drive these reactions:

  • Ribosomal synthesis depends on mRNA templating, where lysyl-tRNA synthetase (LysRS) charges tRNAᴸʸˢ with lysine. Intriguingly, LysRS exists as evolutionarily distinct class I (found in archaea and α-proteobacteria) and class II enzymes (present in most bacteria/eukaryotes). Class I LysRS requires tRNA binding before forming the lysyl-adenylate intermediate, contrasting with class II’s substrate sequence [5].
  • Non-ribosomal peptide synthesis (NRPS) utilizes modular mega-enzymes acting as template-independent assembly lines. Though not specifically characterized for KGWK, NRPS systems could theoretically construct it using condensation (C), adenylation (A), and thiolation (T) domains specific for each residue.

Table 1: Enzymatic Systems for KGWK Peptide Bond Formation

FeatureRibosomal SynthesisNon-Ribosomal Synthesis (NRPS)
Template DependencemRNA-dependentTemplate-independent
Energy SourceATP/GTPATP
Key EnzymesAminoacyl-tRNA synthetases (e.g., LysRS classes)Multi-enzyme complexes (C, A, T domains)
StereospecificityExclusively L-amino acidsAccommodates D-amino acids/unusual monomers

Role of Ribosomal vs. Non-ribosomal Biosynthetic Systems

KGWK biosynthesis likely exploits both ribosomal and non-ribosomal pathways, depending on the biological context:

  • Ribosomal production ensures fidelity through codon-directed amino acid incorporation but faces limitations in incorporating non-proteinogenic analogs. The central glycine-tryptophan bond formation is particularly challenging due to steric constraints around the bulky tryptophan indole ring [5].
  • Non-ribosomal pathways, though unreported specifically for KGWK, offer advantages for engineering:
  • NRPS flexibility allows incorporation of modified lysine or tryptophan residues.
  • Independent of cellular translation machinery, enabling heterologous production.
  • Generates cyclic or branched topologies impossible ribosomally.

Evolutionarily, the dual LysRS systems reflect deep divergence; class I dominates archaea while class II prevails in bacteria/eukaryotes, suggesting distinct optimization for KGWK-like peptides in different domains of life [5].

Metabolic Engineering of Microbial Hosts for Enhanced Production

Corynebacterium glutamicum and Escherichia coli serve as primary chassis for KGWK precursor overproduction:

  • L-Lysine Hyperproduction:
  • Engineered C. glutamicum strains achieve 223 g/L lysine via:
  • Deregulation of aspartokinase (feedback-insensitive lysC mutations).
  • NADPH auto-regulation using promoter libraries responsive to intracellular lysine [2].
  • Enhanced ATP supply and export systems [2] [6].
  • L-Tryptophan Optimization:
  • C. glutamicum modified with E. coli trp genes (trpEDCBA) yields 50.5 g/L tryptophan [4].
  • Key interventions include:
  • aroGᴰ¹⁴⁶N (feedback-resistant DAHP synthase).
  • Deletion of pyk (pyruvate kinase) to redirect phosphoenolpyruvate (PEP) toward aromatics.
  • Export engineering using heterologous yddG transporters [4].

Tripeptide Assembly Strategies:

  • Ribosomal Route: Expressing KGWK-encoding genes with strong promoters and optimizing tRNA pools for rare codons (e.g., tryptophan’s UGG).
  • NRPS Hybrid Systems: Constructing synthetic NRPS modules for glycine and tryptophan incorporation downstream of lysine-specific modules.

Table 2: Metabolic Engineering Targets for KGWK Precursor Production

PrecursorHostEngineering StrategyMaximum TiterKey Genetic Modifications
L-LysineC. glutamicumNADPH auto-regulation + ATP enhancement223.4 ± 6.5 g/LlysCᶠᵇ, NADPH-sensing promoters, ATPase overexpression
L-TryptophanC. glutamicumShikimate pathway debottlenecking + export50.5 g/LaroGᴰ¹⁴⁶N, trpEˢ⁴⁰F, yddGᴾ.ᵃᶜᶦᵈᶦˢᵒˡᶦ
5-AminovalerateC. glutamicumLysine conversion pathway + export engineering28 g/LHeterologous davAB, ΔlysE, ΔgabT [6]

Cross-Regulation with Aromatic Amino Acid and Lysine Metabolic Networks

KGWK biosynthesis intersects two tightly regulated pathways:

  • Lysine Biosynthesis (DAP Pathway):
  • Feedback Inhibition: Dihydrodipicolinate synthase (DHDPS) is allosterically inhibited by lysine [3] [7].
  • Co-Regulation: Aspartate semialdehyde serves as a node for lysine, threonine, and methionine synthesis. Flux toward lysine requires downregulation of hom (threonine synthase) and met pathways [3].
  • Tryptophan/Aromatic Amino Acid Network:
  • DAHP Synthase: Inhibited by phenylalanine/tyrosine; engineering aroGᴰ¹⁴⁶N removes this regulation [4].
  • Anthranilate Synthase: Feedback-inhibited by tryptophan; trpEˢ⁴⁰F mutation confers resistance [4].
  • Shared Precursor Competition:
  • Phosphoenolpyruvate (PEP) is partitioned between:
  • Pyruvate kinase (pyk) → pyruvate → TCA cycle.
  • DAHP synthase → aromatic amino acids.
  • Deletion of pyk increases PEP availability for tryptophan [4].
  • Erythrose-4-phosphate (E4P) availability limits shikimate flux; overexpression of transketolase (tkt) alleviates this [4].
  • Redox Cofactor Balancing:
  • Lysine biosynthesis consumes NADPH (dihydrodipicolinate reductase step).
  • Tryptophan synthesis requires NADPH (anthranilate phosphoribosyltransferase).
  • Auto-regulatory NADPH systems maintain cofactor homeostasis during KGWK precursor synthesis [2].

Table 3: Metabolic Nodes Regulating KGWK Precursor Pathways

Metabolic NodePathways AffectedRegulatory MechanismEngineering Solution
Dihydrodipicolinate synthaseLysine biosynthesisAllosteric inhibition by lysinedapA overexpression + lysCᶠᵇ mutations
DAHP synthaseAromatic amino acid pathwayFeedback inhibition by Phe/TyraroGᴰ¹⁴⁶N mutation
Phosphoenolpyruvate (PEP)Lysine vs. tryptophan synthesisCompetition between pyruvate kinase/shikimateΔpyk + ppsA overexpression
NADPH poolLysine/tryptophan reduction stepsLimited regeneration capacityNADPH-sensing promoter libraries [2]

Properties

CAS Number

80496-38-4

Product Name

L-Lysylglycyl-L-tryptophyl-L-lysine

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid

Molecular Formula

C25H39N7O5

Molecular Weight

517.6 g/mol

InChI

InChI=1S/C25H39N7O5/c26-11-5-3-8-18(28)23(34)30-15-22(33)31-21(13-16-14-29-19-9-2-1-7-17(16)19)24(35)32-20(25(36)37)10-4-6-12-27/h1-2,7,9,14,18,20-21,29H,3-6,8,10-13,15,26-28H2,(H,30,34)(H,31,33)(H,32,35)(H,36,37)/t18-,20-,21-/m0/s1

InChI Key

UMEPIDHAFKXNOJ-JBACZVJFSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N

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